molecular formula C14H10ClNO2 B15030209 3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one

3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B15030209
M. Wt: 259.69 g/mol
InChI Key: MEBHCKMOSYYRNR-UHFFFAOYSA-N
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Description

3-((3-Chlorophenyl)amino)isobenzofuran-1(3H)-one is a C-3 functionalized isobenzofuranone derivative characterized by a 3-chlorophenyl group attached via an amino linker. This structure confers unique electronic and steric properties, distinguishing it from other isobenzofuranones.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-(3-chloroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10ClNO2/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)14(17)18-13/h1-8,13,16H

InChI Key

MEBHCKMOSYYRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Isobenzofuranones

Compound Name Substituent Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Shifts (δ, ppm) Reference
3-((3-Chlorophenyl)amino)isobenzofuran-1(3H)-one 3-Chlorophenylamino N/A ~1747 (C=O)* N/A Target
3-(2-(3-Chlorophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one (4c) 3-Chlorophenyl-oxoethyl 126–127 1747 (C=O) 7.84–7.97 (m, 1H), 6.15 (t, J=6.4 Hz, 1H)
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one Trichloromethyl, hydroxy 186–189 1767 (C=O) N/A
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (2a) Benzylidene 90–95 1767 (C=O) N/A
3-((4,6-Dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one 4,6-Dimethylpyrimidinylamino N/A N/A N/A

*Inferred from analogs like 4c ().

Key Observations :

  • Melting Points : Chlorinated derivatives (e.g., 4c) exhibit lower melting points (~126–127°C) compared to hydroxylated analogs (186–189°C, ), likely due to reduced hydrogen-bonding capacity in the former .
  • IR Spectroscopy: The carbonyl stretch (C=O) in isobenzofuranones typically appears near 1747–1767 cm⁻¹, with minor shifts depending on substituent electron effects .
  • NMR : The 3-chlorophenyl group in 4c induces distinct aromatic splitting (δ 7.84–7.97) and a characteristic triplet for the oxoethyl proton (δ 6.15) .

Key Observations :

  • Antioxidant Effects: Benzylidene derivatives exhibit strong radical scavenging, whereas amino-substituted analogs (e.g., pyridinylamino) prioritize DNA binding over antioxidant activity .
  • DNA Interaction: Pyridinylamino derivatives bind DNA via intercalation (Kₐ = 1.2×10⁴ M⁻¹), a trait likely shared by the target compound due to its aromatic amino group .

Crystallographic and Electronic Properties

  • Crystal Packing: Indolinylidene derivatives () form rigid enamine-linked systems, whereas amino-substituted analogs (e.g., 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one) exhibit planar geometries favorable for π-π stacking .
  • Electrostatic Effects: The 3-chlorophenyl group’s electron-withdrawing nature may reduce electron density at the isobenzofuranone core, altering reactivity in electrophilic substitutions compared to trifluoromethyl or methylpyrimidinyl analogs .

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